5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: is a heterocyclic compound with the molecular formula C8H4FN3 . It is a fluorinated derivative of pyrrolopyridine, characterized by the presence of a fluorine atom at the 5-position and a cyano group at the 6-position.
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors , making them attractive targets for cancer therapy.
Mode of Action
this compound interacts with its targets (FGFRs) by inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . The compound’s action also disrupts the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, suggesting its potential in preventing metastasis . Additionally, this compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts the normal signaling processes that promote cell growth and survival, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound may interact with other biomolecules, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FGFR activity and prolonged effects on cellular functions
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolites may retain some biological activity and contribute to the overall effects of the compound
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting FGFR activity and affecting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-aminopyridine with a suitable nitrile source under acidic or basic conditions to form the desired pyrrolopyridine ring system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs). It has demonstrated inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, fluorinated pyrrolopyridines are used in the development of advanced materials, including polymers and coatings, due to their stability and unique electronic properties .
Comparison with Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine
- Indole derivatives
Comparison: Compared to other similar compounds, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for targeted drug design and material science applications .
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQQBUDJBHLKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696661 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-08-5 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.